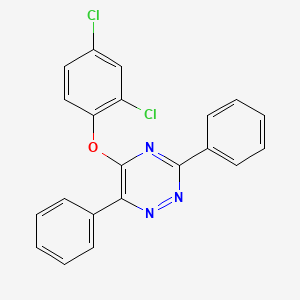

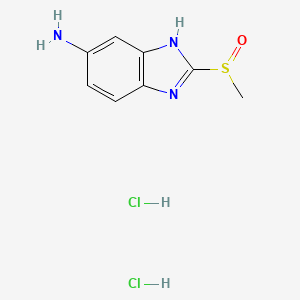

![molecular formula C9H10ClN3 B2392000 4-氯-3-(丙-2-基)-1H-吡唑并[3,4-b]吡啶 CAS No. 1260535-94-1](/img/structure/B2392000.png)

4-氯-3-(丙-2-基)-1H-吡唑并[3,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

The 1H-pyrazolo[3,4-b]pyridine compound is generated through a ring-closing reaction of a raw material 2-chloro-3-pyridinecarboxaldehyde in a solvent dimethyl formamide (DMF) under the action of a catalyst hydroxylamine hydrochloride . The total yield of the reaction can reach 85% .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolopyridine-5-carboxylate .作用机制

Mode of Action

It is known that the compound has a large homo–lumo energy gap, which implies a high kinetic stability . This could potentially influence its interaction with its targets and the resulting changes.

Biochemical Pathways

Pyridine derivatives are known to exhibit a variety of biological activities , suggesting that this compound may interact with multiple biochemical pathways

Result of Action

The compound’s high kinetic stability suggested by its large homo–lumo energy gap could potentially influence its molecular and cellular effects.

实验室实验的优点和局限性

One of the main advantages of using 1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)- in lab experiments is its versatility. This compound has been found to exhibit a wide range of biological activities, making it useful in a variety of research applications. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments.

未来方向

There are several potential future directions for research on 1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-. One area of interest is its potential use in the treatment of viral infections, particularly HIV. Another area of potential research is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and identify its specific targets within cells.

合成方法

The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)- can be achieved through a variety of methods, including condensation reactions, cyclization reactions, and nucleophilic substitution reactions. One of the most commonly used methods is the condensation of 4-chloro-3-(1-methylethyl)aniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate.

科学研究应用

噻唑并[4,5-b]吡啶的合成

基于吡啶的杂环衍生物,例如4-氯-3-(丙-2-基)-1H-吡唑并[3,4-b]吡啶,是重要的有机化合物类别,是现代药物库的重要组成部分 . 它们常用于合成噻唑并[4,5-b]吡啶,据报道,噻唑并[4,5-b]吡啶具有广泛的药理活性 .

抗氧化活性

噻唑并[4,5-b]吡啶,可以从吡啶衍生物合成,已被证实具有高抗氧化活性 .

抗菌活性

吡啶和噻吩并吡啶衍生物对微生物菌株显示出良好至强的抗菌活性 . 这表明4-氯-3-(丙-2-基)-1H-吡唑并[3,4-b]吡啶有可能用于开发新的抗菌剂 .

除草活性

噻唑并[4,5-b]吡啶,从吡啶衍生物合成,据报道具有除草活性 .

抗炎活性

噻唑并[4,5-b]吡啶,可以从吡啶衍生物合成,据报道具有抗炎活性 .

抗真菌活性

噻唑并[4,5-b]吡啶,从吡啶衍生物合成,据报道具有抗真菌活性 .

抗肿瘤活性

噻唑并[4,5-b]吡啶,可以从吡啶衍生物合成,据报道具有抗肿瘤活性 .

组胺H3受体拮抗剂

属性

IUPAC Name |

4-chloro-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-5(2)8-7-6(10)3-4-11-9(7)13-12-8/h3-5H,1-2H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWZPCYFBBSSFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=NC2=NN1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260535-94-1 |

Source

|

| Record name | 4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide](/img/structure/B2391920.png)

![N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2391928.png)

![N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391931.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)